Camphorquinone
Overview
Description
It is a yellow solid that is widely used as a photoinitiator in the curing of dental composites . This compound is notable for its ability to absorb light and initiate polymerization reactions, making it essential in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of selenium dioxide as the oxidizing agent. The reaction typically takes place in the presence of acetic anhydride and requires refluxing for several hours . Another method involves the aerial oxidation of 3-bromocamphor in the presence of sodium iodide and dimethyl sulfoxide .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar oxidation processes. The use of environmentally friendly oxidants such as potassium permanganate has also been explored to minimize hazardous byproducts .
Chemical Reactions Analysis
Types of Reactions: Camphorquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different products.
Reduction: Reduction reactions can convert this compound back to camphor or other derivatives.
Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Camphor and related compounds.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Camphorquinone has numerous applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of dental composites.
Medicine: Investigated for its potential antisenescence and cardioprotective properties.
Industry: Utilized in the production of various polymer materials, including adhesives and coatings.
Mechanism of Action
Camphorquinone exerts its effects primarily through its ability to absorb light and generate reactive species that initiate polymerization. In biological systems, it activates the AMPK/SIRT1 pathway, which is involved in reducing oxidative stress and promoting autophagy . This mechanism is crucial for its antisenescence and cardioprotective properties.
Comparison with Similar Compounds
Camphor: A precursor to camphorquinone, used in various medicinal and industrial applications.
Ivocerin: A photoinitiator with higher photopolymerization reactivity compared to this compound.
Uniqueness: this compound is unique due to its specific absorption properties and its ability to initiate polymerization reactions efficiently. Its role in reducing oxidative stress and promoting autophagy also sets it apart from other similar compounds .
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields, from dental materials to advanced biomedical research.
Properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXSTWCDUXYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049394 | |
Record name | (+/-)-Camphorquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Camphoroquinone | |
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CAS No. |
10373-78-1, 465-29-2 | |
Record name | Camphorquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10373-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Camphorquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402031 | |
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Record name | Camphorquinone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285 | |
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Record name | Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+/-)-Camphorquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bornane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.695 | |
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Record name | Dl-bornane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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